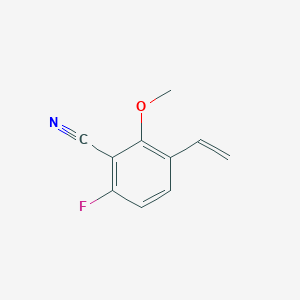

6-Fluoro-2-methoxy-3-vinylbenzonitrile

Beschreibung

6-Fluoro-2-methoxy-3-vinylbenzonitrile is a fluorinated aromatic nitrile characterized by a unique substitution pattern: a fluorine atom at position 6, a methoxy group at position 2, and a vinyl group at position 2. This compound combines electron-withdrawing (fluorine, nitrile) and electron-donating (methoxy, vinyl) substituents, creating a versatile scaffold for applications in organic synthesis and materials science.

Eigenschaften

Molekularformel |

C10H8FNO |

|---|---|

Molekulargewicht |

177.17 g/mol |

IUPAC-Name |

3-ethenyl-6-fluoro-2-methoxybenzonitrile |

InChI |

InChI=1S/C10H8FNO/c1-3-7-4-5-9(11)8(6-12)10(7)13-2/h3-5H,1H2,2H3 |

InChI-Schlüssel |

ARZIROCFEKBGOI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1C#N)F)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-2-methoxy-3-vinylbenzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-methoxy-3-vinylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- involves its interaction with specific molecular targets and pathways. The presence of the nitrile, fluoro, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Notes:

Functional Group Variations

Notes:

Steric and Solubility Considerations

Notes:

- Bulky substituents (e.g., benzyloxy in ) reduce reactivity in crowded environments, whereas the vinyl group balances reactivity and steric accessibility.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Fluoro-2-methoxy-3-vinylbenzonitrile?

- Methodology :

-

Suzuki-Miyaura Coupling : Utilize boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates) to introduce the vinyl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ or Cs₂CO₃) for cross-coupling .

-

Nitrile Formation : Convert aldehydes (e.g., 4-formyl-3-methoxybenzonitrile) to nitriles via condensation with hydroxylamine followed by dehydration .

-

Fluorination : Electrophilic fluorination using Selectfluor® or DAST at the ortho position of methoxybenzonitrile precursors .

- Key Considerations :

-

Monitor regioselectivity in fluorination steps using TLC or HPLC .

-

Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers validate the purity and identity of 6-Fluoro-2-methoxy-3-vinylbenzonitrile?

- Analytical Techniques :

-

NMR Spectroscopy : Confirm substitution patterns (e.g., vinyl proton coupling constants in -NMR at δ 5.5–6.5 ppm) and fluorine integration in -NMR .

-

HPLC-MS : Detect impurities (<1%) with C18 columns (acetonitrile/water mobile phase) .

-

Elemental Analysis : Verify %C, %H, %N, and %F to confirm stoichiometry .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Data :

- Thermal Stability : Decomposition observed >150°C (TGA analysis recommended) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the vinyl group .

- Moisture Sensitivity : The nitrile group may hydrolyze to amides in aqueous acidic/basic conditions; use anhydrous solvents .

Advanced Research Questions

Q. How can conflicting spectral data for 6-Fluoro-2-methoxy-3-vinylbenzonitrile derivatives be resolved?

- Troubleshooting :

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to confirm regiochemistry .

- Isotopic Labeling : Use -labeled precursors to trace carbon connectivity in complex spectra .

- X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (if crystallizable) .

Q. What strategies optimize low yields in the vinylation step of the synthesis?

- Optimization Approaches :

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for enhanced coupling efficiency .

- Solvent Effects : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) .

Q. How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Donating Effects : The methoxy group increases electron density at the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions but may hinder electrophilic substitution .

- Steric Effects : Ortho-substituted methoxy groups can hinder catalyst access; meta-substitution (e.g., 3-methoxy) improves reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.